molecular formula C21H19Cl2N3O3 B2744052 13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904221-63-1

13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2744052
CAS No.: 1904221-63-1
M. Wt: 432.3
InChI Key: IIIYHAFCNZOBTK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core (triazatricyclo[8.4.0.0³,⁸]tetradeca system) with chlorine substituents and a phenoxy-propanoyl side chain. However, empirical data on its pharmacological properties remain scarce.

Properties

IUPAC Name

13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-21(2,29-15-6-3-13(22)4-7-15)20(28)25-10-9-17-16(12-25)19(27)26-11-14(23)5-8-18(26)24-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIYHAFCNZOBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps. The initial step typically includes the preparation of the chlorophenoxy intermediate, which is then subjected to further reactions to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like thionyl chloride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxy derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs to 13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant anticancer properties. Studies have shown that triazatricyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation and survival .

Enzyme Inhibition
The compound has been studied for its ability to act as an inhibitor of specific enzymes related to metabolic pathways in cancer cells. For instance, it may target glucose kinases or other metabolic enzymes that are upregulated in tumor cells . This inhibition can lead to decreased energy production in cancer cells, thereby enhancing the efficacy of existing chemotherapy treatments.

Agricultural Science

Pesticidal Properties
The chlorophenoxy group present in the compound suggests potential applications as a pesticide or herbicide. Research into similar compounds has shown that they can effectively control a range of agricultural pests and weeds by disrupting their growth and reproductive cycles .

Plant Growth Regulation
Additionally, derivatives of this compound may serve as plant growth regulators (PGRs). These substances can enhance plant resilience against abiotic stressors such as drought or salinity by modulating hormonal pathways within plants .

Materials Science

Polymer Development
The unique structural features of this compound make it a candidate for developing advanced polymer materials. Its incorporation into polymer matrices could improve mechanical properties and thermal stability due to its rigid tricyclic structure .

Nanotechnology Applications
There is also potential for this compound in nanotechnology applications where it could be used to functionalize nanoparticles for targeted drug delivery systems or as part of composite materials that require specific chemical interactions at the nanoscale .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAnticancer ActivityInhibition of tumor cell proliferation
Enzyme InhibitionDisruption of metabolic pathways in cancer cells
Agricultural SciencePesticidal PropertiesControl of pests and weeds
Plant Growth RegulationEnhancement of plant resilience against stress
Materials SciencePolymer DevelopmentImproved mechanical properties and thermal stability
Nanotechnology ApplicationsFunctionalization for targeted drug delivery

Mechanism of Action

The mechanism of action of 8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other triazatricyclo alkaloids and halogenated heterocycles. A notable analogue is 4-{[13-Chloro-10-(2-Fluoro-6-Methoxyphenyl)-3,5,9-Triazatricyclo[9.4.0.0²,⁷]Pentadeca-1(11),2,4,6,9,12,14-Heptaen-4-yl]Amino}-2-Methoxybenzoic Acid (), which differs in:

  • Substituents: Fluorine and methoxy groups instead of chlorophenoxy and methylpropanoyl.
  • Ring System : A larger pentadeca-heptaen framework with additional unsaturation.
  • Functional Groups : A carboxylic acid moiety absent in the target compound.

Pharmacological and Physicochemical Properties

Property Target Compound Analog ()
Molecular Weight ~500–550 g/mol (estimated) ~650–700 g/mol (estimated)
Halogenation Dual chlorine atoms Chlorine and fluorine
Bioactivity Hypothesized antimicrobial/anticancer activity (based on structural analogy) Likely kinase inhibition (due to benzoic acid moiety)
Solubility Low aqueous solubility (predicted) Moderate (carboxylic acid enhances polarity)

Research Findings

  • Synthetic Accessibility : The target compound’s triazatricyclo core may pose synthetic challenges due to stereochemical complexity, similar to marine alkaloids like salternamides .
  • Stability: The methylpropanoyl side chain may improve metabolic stability compared to the benzoic acid analogue (), which could undergo rapid glucuronidation.

Biological Activity

The compound 13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3C_{18}H_{18}ClN_3O_3 with a molecular weight of approximately 367.81 g/mol. The compound features a triazatricyclo structure which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC18H18ClN3O3
Molecular Weight367.81 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for the proliferation of cancer cells.
  • Receptor Modulation : It could modulate receptors involved in inflammatory responses.
  • Antioxidant Activity : There is potential for antioxidant properties that protect cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas:

  • Cancer Treatment : Preliminary studies show promise in inhibiting tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.
  • Antimicrobial Properties : Some studies suggest efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
    • Another research highlighted its effects on apoptosis induction in leukemia cells, suggesting a mechanism involving caspase activation .
  • Anti-inflammatory Effects :
    • In vitro studies showed that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages .
  • Antimicrobial Activity :
    • Research indicated that the compound displayed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Q & A

Q. What spectroscopic methods are commonly employed to characterize the structural features of this compound?

The compound’s structure is typically confirmed using nuclear magnetic resonance (NMR) for atomic connectivity, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight validation. For crystallographic resolution, single-crystal X-ray diffraction is critical to determine bond angles, torsion angles, and spatial arrangement of heterocyclic components . Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be resolved by cross-referencing with X-ray crystallography or computational simulations .

Q. What synthetic routes are reported for analogous tricyclic heterocycles with chlorinated aryl groups?

Synthesis often involves condensation reactions between chloroacetyl chloride derivatives and heterocyclic precursors under reflux conditions. For example, ethyl 2-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-3,3-diphenylacrylate (a structurally related compound) was synthesized via refluxing in dry toluene with pyridine as a catalyst . Reaction optimization may require adjusting solvent polarity or stoichiometry to accommodate steric hindrance from the 4-chlorophenoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between experimental and computational models for this compound?

Discrepancies (e.g., deviations in predicted vs. observed IR absorption bands) require multimodal validation :

  • Experimental : Re-run spectral analyses under controlled conditions (e.g., solvent-free IR for reduced interference).
  • Computational : Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to simulate spectra and compare with empirical data .
  • Crystallographic : Prioritize X-ray data to validate bond lengths and angles, as seen in analogous copper(I) complexes with tetraazabenzo[b]triphenylene ligands .

Q. What experimental design considerations are critical for studying the environmental fate of this compound?

Long-term environmental impact studies should follow a split-plot design to evaluate abiotic/biotic transformations:

  • Abiotic factors : Assess hydrolysis rates at varying pH and UV exposure using HPLC-MS to track degradation products.
  • Biotic factors : Use microbial cultures (e.g., soil microbiota) to study metabolic pathways via LC-QTOF-MS .
  • Statistical rigor : Apply randomized block designs with replicates to account for variability in environmental matrices .

Q. How can computational modeling predict structure-activity relationships (SARs) for this compound’s biological targets?

  • Molecular docking : Utilize canonical SMILES or InChI strings (e.g., InChI=1S/C15H12ClNO2/...) to model interactions with enzymes like cytochrome P450. Software such as AutoDock Vina can predict binding affinities .
  • ADMET profiling : Calculate logP and polar surface area using tools like Molinspiration to estimate bioavailability .
  • Contradiction management : Cross-validate docking results with experimental IC50 data to address false positives in virtual screening .

Notes for Methodological Rigor

  • Synthetic protocols : Ensure anhydrous conditions for reactions involving chloroacetyl chloride to prevent hydrolysis .
  • Environmental studies : Include control groups spiked with deuterated analogs to track non-biotic degradation pathways .
  • Computational limits : Address basis set limitations in DFT by comparing multiple functionals (e.g., M06-2X vs. B3LYP) .

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